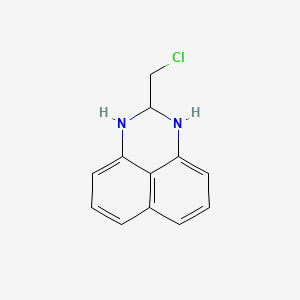
2-(Chloromethyl)-2,3-dihydro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features a perimidine core with a chloromethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-2,3-dihydro-1H-perimidine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. This reaction proceeds through the formation of an intermediate, which cyclizes to form the desired perimidine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are applicable.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amine derivatives.
Oxidation Products: Oxidation can lead to the formation of corresponding alcohols or carboxylic acids.
Reduction Products: Reduction typically yields the corresponding alkane or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-2,3-dihydro-1H-perimidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is a reactive site that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex molecules and potential drug candidates .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-1H-benzo[d]imidazole: Similar in structure but with a benzoimidazole core.
2-(Chloromethyl)-4-methoxyl-3,5-dimethyl pyridine: Another chloromethyl-substituted heterocycle with different substituents.
Uniqueness: 2-(Chloromethyl)-2,3-dihydro-1H-perimidine is unique due to its specific perimidine core structure, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
188744-73-2 |
|---|---|
Molekularformel |
C12H11ClN2 |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
2-(chloromethyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C12H11ClN2/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9/h1-6,11,14-15H,7H2 |
InChI-Schlüssel |
VAIWGPWYFSQIRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
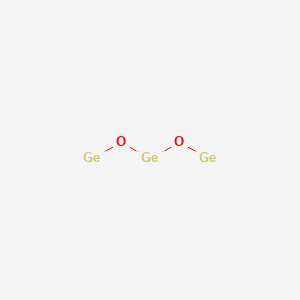

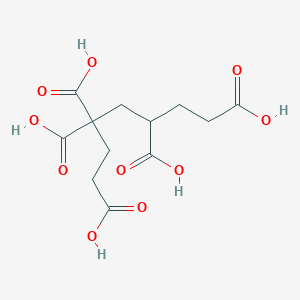
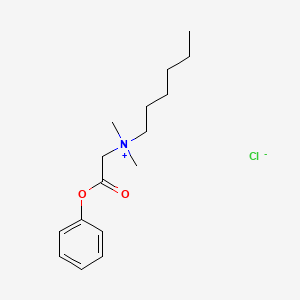

![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)

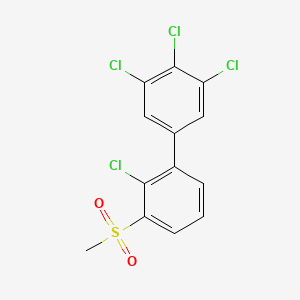

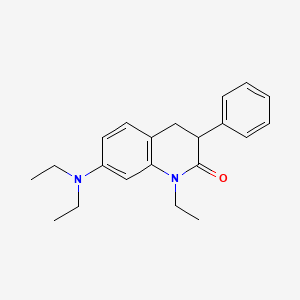
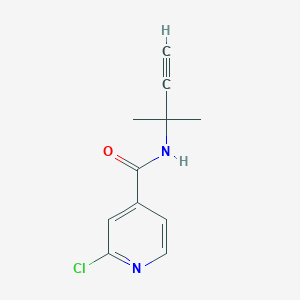
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
